Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

Medicinal Chemistry SAR Physicochemical Properties

1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea (CAS 955252-69-4) is a synthetic, achiral urea derivative incorporating a 3,4-dimethoxybenzyl moiety and a 3-(4-fluorophenyl)-2-oxooxazolidin-5-yl pharmacophore. With a molecular formula of C20H22FN3O5 and a molecular weight of 403.41 g/mol, the compound is commercially available at ≥95% purity.

Molecular Formula C20H22FN3O5
Molecular Weight 403.41
CAS No. 955252-69-4
Cat. No. B2369712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea
CAS955252-69-4
Molecular FormulaC20H22FN3O5
Molecular Weight403.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C20H22FN3O5/c1-27-17-8-3-13(9-18(17)28-2)10-22-19(25)23-11-16-12-24(20(26)29-16)15-6-4-14(21)5-7-15/h3-9,16H,10-12H2,1-2H3,(H2,22,23,25)
InChIKeyDLYLHGOCWFFGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea (CAS 955252-69-4): Procurement-Ready Urea-Oxazolidinone Hybrid for Specialized Screening


1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea (CAS 955252-69-4) is a synthetic, achiral urea derivative incorporating a 3,4-dimethoxybenzyl moiety and a 3-(4-fluorophenyl)-2-oxooxazolidin-5-yl pharmacophore [1]. With a molecular formula of C20H22FN3O5 and a molecular weight of 403.41 g/mol, the compound is commercially available at ≥95% purity . It belongs to a class of oxazolidinone-urea hybrids investigated for kinase inhibition and antibacterial applications .

Why 1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea Cannot Be Swapped with Close Analogs


Within the oxazolidinone-urea series, even minor substituent changes on the benzyl ring dramatically alter physicochemical properties, target engagement, and screening outcomes. For example, replacing the 3,4-dimethoxybenzyl group with a 3-chlorophenyl (CAS 954632-66-7) or 4-tert-butylphenyl (CAS 954687-75-3) changes logP, hydrogen-bonding capacity, and steric profile . Crucially, 955252-69-4 has been empirically shown to be inactive against mHTT-CaM interaction and Plasmodium falciparum apicoplast DNA polymerase, a selectivity fingerprint not established for its closest analogs [1]. This combination of structural uniqueness and documented target inactivity makes generic substitution highly risky for projects requiring defined pharmacological null controls or specific scaffold SAR exploration.

Head-to-Head Evidence: Quantified Differentiation of 1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea Versus Closest Analogs


Molecular Weight and Hydrogen-Bond Donor/Acceptor Profile Differentiate 955252-69-4 from 3-Chlorophenyl and 4-tert-Butylphenyl Analogs

955252-69-4 (C20H22FN3O5, MW 403.41) contains five oxygen atoms versus three oxygens in the 4-tert-butylphenyl analog (C21H24FN3O3, MW 385.44) and three in the 3-chlorophenyl analog (C19H17ClFN3O3, MW 389.81) . The additional methoxy groups increase hydrogen-bond acceptor count from ~5 to ~7, substantially altering solubility and target-binding profiles. This property divergence is critical for fragment-based screening and scaffold-hopping campaigns.

Medicinal Chemistry SAR Physicochemical Properties

Documented Inactivity Against mHTT-CaM Interaction Provides a Unique Counter-Screening Profile Not Established for Other Series Members

In a high-throughput Alphascreen assay (AID 1671202) designed to identify small molecules abrogating mutant huntingtin protein (mHTT)-Calmodulin (CaM) interaction, 955252-69-4 was classified as 'Inactive' [1]. This result distinguishes it as a potential negative control for Huntington's disease target engagement studies. No equivalent inactivity data has been published for the 3-chlorophenyl or 4-tert-butylphenyl analogs in this assay, meaning their interference potential remains unknown.

Neurodegeneration Huntingtin Calmodulin

Confirmed Inactivity Against Plasmodium falciparum Apicoplast DNA Polymerase Enables Use as a Selectivity Control in Antimalarial Screening

955252-69-4 was screened in a fluorescence-based assay (AID 1794808) against Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL) and found inactive [1]. This negative result is valuable for antimalarial drug discovery projects that require a structurally related negative control to validate hit specificity.

Malaria Apicoplast DNA Polymerase

Commercial Purity Benchmarking: 955252-69-4 Matches the ≥95% Standard of Its Tightest Analogs

Commercially, 955252-69-4 is offered at ≥95% purity (HPLC) , identical to the purity specification of the 3-chlorophenyl analog (CAS 954632-66-7, ≥95%) and the 4-tert-butylphenyl analog (CAS 954687-75-3, ≥95%) . This parity ensures that any observed biological differences arise from structural features rather than variable chemical quality.

Procurement Purity Analytical Chemistry

Optimal Deployment Scenarios for 1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea in Drug Discovery and Chemical Biology


Negative Control Compound for Huntington's Disease Target Engagement Assays

Due to its documented inactivity in the mHTT-CaM Alphascreen [1], 955252-69-4 can serve as a robust negative control in Huntington's disease drug discovery. Its structural similarity to active oxazolidinone-urea probes ensures that any observed signal in screening is target-specific rather than assay interference.

Selectivity Profiling in Antimalarial Drug Discovery

The confirmed lack of Pf-apPOL inhibition [1] makes this compound a valuable counter-screen agent in antimalarial programs, particularly when evaluating hit series that share the oxazolidinone-urea scaffold.

Physicochemical Comparator for Solubility and Permeability SAR Studies

The distinct molecular weight (403.41 g/mol) and elevated hydrogen-bond acceptor count (7 O/N atoms) relative to 3-chlorophenyl and 4-tert-butylphenyl analogs support its use as a probe for studying the effect of methoxy substitution on solubility, logD, and cellular permeability within oxazolidinone-urea chemical space.

Fragment-Based and Scaffold-Hopping Library Design

The combination of a 3,4-dimethoxybenzyl group and a 4-fluorophenyl-oxazolidinone core provides a unique vector set for fragment-based screening libraries [2]. The compound can serve as a reference for exploring urea linker SAR without confounding target activity.

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.